molecular formula C13H20N2O B183405 N-Benzyl-2-morpholinoethanamine CAS No. 2038-05-3

N-Benzyl-2-morpholinoethanamine

Cat. No.: B183405
CAS No.: 2038-05-3
M. Wt: 220.31 g/mol
InChI Key: MSFAUJOUPQMLNF-UHFFFAOYSA-N
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Description

Chemical Name: N-Benzyl-2-morpholinoethanamine CAS No.: 2038-05-3 Molecular Formula: C₁₃H₂₀N₂O Molecular Weight: 220.31 g/mol Physical Properties:

  • Exact Mass: 220.158 g/mol
  • Polar Surface Area (PSA): 24.50 Ų
  • LogP: 1.437 (indicating moderate lipophilicity)

This compound is an organic compound featuring a morpholine ring linked to an ethanamine backbone, substituted with a benzyl group. It is utilized in pharmaceutical research and organic synthesis due to its amine and morpholine functional groups, which are critical in modulating biological activity and solubility . Historical studies, such as those by Largeron and Martine (2009), highlight its role in synthesizing bioactive molecules, while earlier patents (e.g., US2670349) describe its applications in medicinal chemistry .

Properties

IUPAC Name

N-benzyl-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFAUJOUPQMLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405954
Record name N-Benzyl-2-morpholinoethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2038-05-3
Record name N-Benzyl-2-morpholinoethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Intermediate 1

Ethanolamine reacts with benzyl chloroformate (Cbz-Cl) in dichloromethane under alkaline conditions (triethylamine as base) to yield N-(2-hydroxyethyl)carbamate. Optimal molar ratios are ethanolamine:triethylamine:Cbz-Cl = 1.2:1.0:1.0, with a reaction time of 2–4 hours at 0–25°C. This step achieves >90% yield by employing excess ethanolamine to drive the reaction.

Step 2: Tosylation of Intermediate 1

Intermediate 1 is treated with 4-tosyl chloride (Ts-Cl) in dichloromethane, forming a tosylate derivative (Intermediate 2). The reaction proceeds at 0–5°C for 1–2 hours, with Ts-Cl added dropwise to prevent exothermic side reactions. The product is isolated via aqueous workup, achieving 85–88% purity.

Step 3: Morpholine Substitution

Intermediate 2 reacts with morpholine in acetonitrile at 80°C for 2–4 hours. A molar ratio of 1:2.5 (Intermediate 2:morpholine) ensures complete substitution. Post-reaction, the mixture is concentrated, dissolved in ethyl acetate, and washed to remove unreacted morpholine, yielding Intermediate 3 with >95% conversion.

Step 4: Catalytic Hydrogenation

Intermediate 3 undergoes hydrogenation using 10% palladium on carbon (Pd/C) in methanol under 1–2 atm H₂ at 25°C. After 4–8 hours, the catalyst is filtered, and the solvent is evaporated to isolate N-Benzyl-2-morpholinoethanamine as a colorless liquid (yield: 70–75%).

Mannich Reaction Approach

An alternative route involves a Mannich reaction between 2-morpholinoethylamine, formaldehyde, and a benzyl derivative. Molecules (2020) reports this method for synthesizing C-3 substituted kynurenic acid analogs.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages
Multi-Step SynthesisEthanolamineCbz-Cl, Ts-Cl, Morpholine70–75%High purity; scalable for industrial use
Mannich Reaction2-MorpholinoethylamineFormaldehyde, Quinoline~60%Mild conditions; versatile
Solvent-FreeN-BenzylethanolamineMorpholine, Silica gel65–70%Eco-friendly; cost-effective

Challenges and Optimization Strategies

Byproduct Formation in Hydrogenation

Residual Pd/C catalyst and over-hydrogenation can reduce yields. Solutions include:

  • Catalyst Screening : Use Pearlman’s catalyst (Pd(OH)₂/C) for improved selectivity.

  • Temperature Control : Maintain H₂ pressure at 1 atm to minimize side reactions.

Purity Enhancement

  • Recrystallization : Use n-hexane:EtOAc (95:5) to achieve >95% purity.

  • Column Chromatography : Silica gel with DCM/MeOH (9:1) effectively separates this compound from morpholine residues .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-morpholinoethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Neuroactive Properties

Recent studies have highlighted the neuroactive effects of NBME and its derivatives. Research indicates that compounds within the N-benzyl-2-phenylethylamine (NBPEA) class, which includes NBME, exhibit significant behavioral and neurochemical effects in animal models such as zebrafish. These studies suggest that modifications in the N-benzyl moiety can influence locomotion and anxiety-like behavior by affecting serotonin and dopamine turnover in the brain .

Case Study: Zebrafish Model

  • Objective : Assess the acute behavioral effects of NBPEA derivatives.
  • Findings : Certain derivatives demonstrated anxiogenic or anxiolytic properties, indicating potential for clinical applications in treating anxiety disorders. The study utilized artificial intelligence to analyze behavioral data, revealing distinct clusters of drug activity .

Pharmacological Potential

The pharmacological implications of NBME are significant, particularly regarding its interaction with serotonin receptors. Studies have shown that N-benzyl substitutions enhance binding affinity to the 5-HT2A receptor, a key target in the treatment of various psychiatric conditions such as depression, anxiety, and schizophrenia .

Table 1: Binding Affinities of NBME Derivatives

Compound5-HT2A Binding Affinity (nM)Functional Activity (EC50)
1b0.290.074
8bHighVariable
7bModerateVariable

Antibacterial and Antitubercular Activities

In addition to its neuroactive properties, NBME derivatives have been explored for their antibacterial and antitubercular activities. Compounds with phenethylamine substituents have shown moderate efficacy against Mycobacterium tuberculosis and other bacterial strains .

Case Study: Antibacterial Evaluation

  • Objective : Evaluate the antibacterial activity of N-substituted derivatives.
  • Results : Compounds such as those with a phenethylamine substituent exhibited MICs ranging from 12.5 to 25 µg/ml against M. tuberculosis and Staphylococcus aureus, suggesting potential as therapeutic agents for bacterial infections .

Synthesis and Structural Studies

The synthesis of NBME has been optimized through various methodologies, emphasizing efficiency and yield. For instance, direct amidation techniques using N-(2-aminoethyl)morpholine as an intermediate have been developed to produce high yields of related compounds like moclobemide, an antidepressant .

Table 2: Synthesis Techniques for NBME Derivatives

MethodologyYield (%)Remarks
Direct AmidationHighEnvironmentally friendly
Indirect Reductive AminationVariableRequires careful monitoring
Solvent-free ReactionsHighCost-effective

Mechanism of Action

The mechanism of action of N-Benzyl-2-morpholinoethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following compounds share structural motifs with N-Benzyl-2-morpholinoethanamine, differing in substituents or backbone modifications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) PSA (Ų) LogP Key Structural Features
This compound 2038-05-3 C₁₃H₂₀N₂O 220.31 24.50 1.437 Benzyl group at amine; morpholine at C2
N-((4-Benzylmorpholin-2-yl)methyl)ethanamine 868770-14-3 C₁₄H₂₁N₃O 247.34 29.54 1.892 Morpholine at C4; extended methylene chain
2-Morpholin-4-ylmethylbenzylamine 91271-84-0 C₁₂H₁₇N₂O 217.28 24.50 1.210 Morpholine at benzylic position
(4-Benzylmorpholin-2-yl)-N-methyl methanamine 126645-75-8 C₁₃H₂₀N₂O 220.31 24.50 1.650 Methyl substitution on amine

Key Observations :

Lipophilicity (LogP): this compound (LogP 1.437) is less lipophilic than N-((4-Benzylmorpholin-2-yl)methyl)ethanamine (LogP 1.892) due to the latter’s extended alkyl chain, which enhances hydrophobic interactions . Substitutions like methyl groups (e.g., 126645-75-8) increase LogP slightly compared to the parent compound .

Polar Surface Area (PSA) :

  • Compounds with additional amine groups (e.g., 868770-14-3) exhibit higher PSA values (29.54 Ų), impacting solubility and membrane permeability .

Stereoelectronic Effects :

  • The position of the morpholine ring (e.g., C2 vs. C4 substitution) alters electron distribution, influencing reactivity in synthetic pathways .

Functional Group Modifications and Pharmacological Implications

  • Benzyl Group Variations :
    • Replacement of benzyl with nitroaryl groups (e.g., 115287-37-1) introduces strong electron-withdrawing effects, reducing basicity and altering binding affinity in receptor studies .
  • Morpholine Ring Modifications: Compounds like 2-(4-Benzylmorpholin-2-yl)ethanamine dihydrochloride (2038-05-3) demonstrate enhanced water solubility due to hydrochloride salt formation, critical for intravenous formulations .

Biological Activity

N-Benzyl-2-morpholinoethanamine, a compound characterized by its unique structural features, has garnered attention for its diverse biological activities. This article explores the compound’s biological mechanisms, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is a derivative of 2-morpholinoethanamine, featuring a benzyl group that enhances its lipophilicity and biological activity. The compound's structure allows for interaction with various biological targets, particularly enzymes and proteins involved in critical cellular processes.

Target Interaction

The primary target of this compound is cathepsin D , a lysosomal protease involved in protein degradation. The compound is believed to modulate the activity of cathepsin D, influencing pathways related to cellular metabolism and apoptosis.

Biochemical Pathways

This compound influences several biochemical pathways, including:

  • Protein Degradation : By interacting with cathepsin D, it may enhance or inhibit protein degradation processes.
  • Cell Signaling : The compound can affect cell signaling pathways, altering gene expression and cellular responses to stimuli.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the structure have shown moderate antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies have demonstrated that certain analogs of this compound possess significant antiproliferative activity against cancer cell lines. For example, compounds derived from this structure have been evaluated for their ability to induce apoptosis in U-937 leukemia cells with IC50 values ranging from 5.7 to 12.2 μM .

In Vitro Studies

In vitro studies have highlighted the compound's ability to influence cell viability and induce apoptosis in various cancer cell lines. A detailed analysis of the structure-activity relationship (SAR) revealed that specific substitutions on the benzyl moiety significantly enhance biological activity .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism
8eU-9375.7Apoptosis induction
8fSK-MEL-112.2Apoptosis induction
8kU-93710.0Alternative target actions

Animal Models

In animal studies, the compound has shown varying effects based on dosage and administration route. Research indicates that higher doses may lead to enhanced therapeutic effects but also raise concerns regarding toxicity . Long-term studies are necessary to fully understand the pharmacokinetics and safety profile of this compound.

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
CAS Number2038-05-3
Molecular Weight220.31 g/mol
Purification MethodRecrystallization (HCl salt)
Analytical Validation¹H NMR (δ 2.4–3.8 ppm, morpholine)

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductFormation CauseMitigation
N-Benzyl-morpholineIncomplete alkylationExcess haloalkane reagent
Dimerized speciesOverheatingLower reaction temperature

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